Cypermethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.

In water, 0.01 mg/l @ 25 °C.

Soluble in methanol, acetone, xylene, dichloromethane

In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C).

Soluble in methanol and methylene dichloride

In water, 4X10-3 mg/L at 20 °C

Solubility in water: none

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticidal Properties

Research focuses on cypermethrin's mode of action on insects. Studies have shown it disrupts the nervous system of insects, leading to paralysis and death []. Further research explores its effectiveness against specific pest species, including mosquitos, ticks, and agricultural crop pests [].

Environmental Impact

As with any pesticide, the environmental impact of cypermethrin is a significant area of scientific research. Studies examine its persistence in soil and water [, ]. Researchers investigate the effects of cypermethrin on beneficial insects, soil microorganisms, and aquatic life to understand its potential ecological risks [, ].

Developing Resistance

The development of insect resistance to cypermethrin is another crucial research area. Scientists monitor insect populations for resistance and develop strategies for resistance management to ensure the continued effectiveness of cypermethrin [].

Cypermethrin in Public Health Research

Beyond pest control, cypermethrin is used as a public health tool to control disease-carrying insects. Research in this area explores:

Vector Control

Studies investigate the use of cypermethrin-treated bed nets and clothing to control mosquitos that transmit diseases like malaria and dengue fever [].

Livestock Parasite Control

Research explores the efficacy of cypermethrin against ticks and lice that parasitize livestock, impacting animal health and productivity [].

Future Directions in Cypermethrin Research

Ongoing scientific research on cypermethrin focuses on:

Developing New Formulations

Scientists are exploring new formulations of cypermethrin that are more targeted and have a lower environmental impact [].

Integrated Pest Management

Research is directed at integrating cypermethrin with other pest control methods, such as biological control and cultural practices, for a more sustainable approach [].

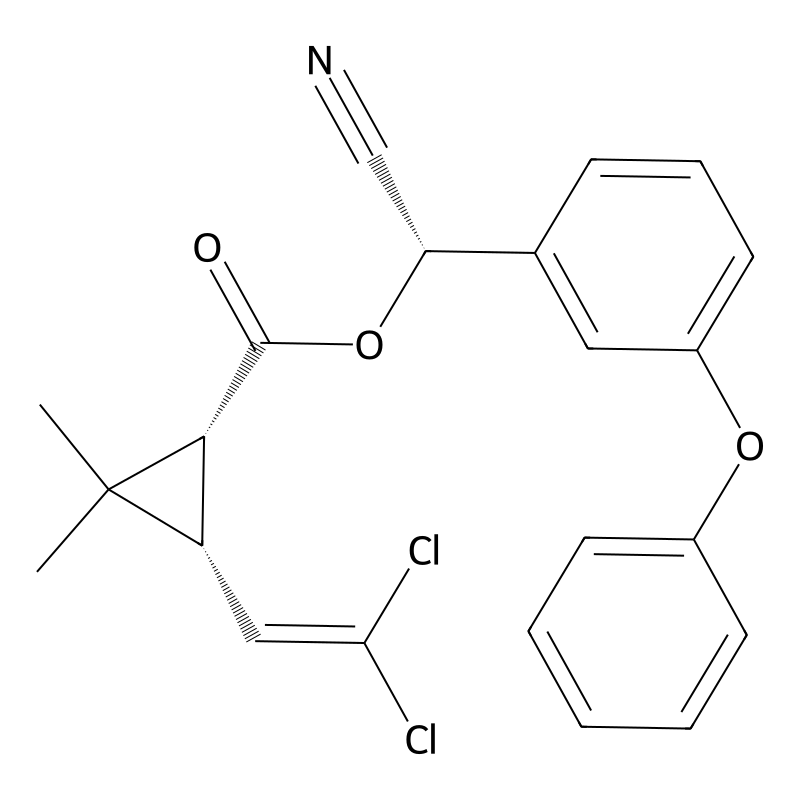

Cypermethrin is a synthetic pyrethroid insecticide, classified as a type II pyrethroid due to its structural characteristics and mode of action. It is primarily used for pest control in agricultural and domestic settings. The chemical formula for cypermethrin is C22H19Cl2NO3, and it has a molecular weight of 416.3 g/mol. Notably, cypermethrin contains a cyano group that enhances its insecticidal activity compared to other pyrethroids .

This compound appears as a yellow to brown viscous liquid with a mild chemical odor and is known for its low water solubility but high lipophilicity, making it effective in various formulations . Cypermethrin acts by disrupting the normal functioning of the nervous system in insects, leading to paralysis and death .

Toxicity

Flammability

Cypermethrin is not flammable [4].

Reactivity

Cypermethrin can be reactive with strong oxidizing agents [4].

Safety Precautions

When handling cypermethrin, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [4]. Avoid contact with skin, eyes, and clothing.

Citation:

In terms of combustion, cypermethrin can produce hazardous byproducts such as formaldehyde and hydrogen cyanide . Its interactions with sodium channels in neuronal membranes are critical to its neurotoxic effects; these interactions lead to prolonged sodium channel opening, resulting in hyper-excitation of the nervous system .

Cypermethrin exhibits significant neurotoxic effects due to its ability to cross the blood-brain barrier. It modifies the gating characteristics of voltage-sensitive sodium channels, leading to prolonged depolarization and increased neuronal excitability . This action results in symptoms such as hyperactivity, convulsions, and ataxia in exposed organisms.

Research indicates that cypermethrin can induce DNA damage and oxidative stress in neuronal cells. It has been shown to alter neurotransmitter levels, including gamma-aminobutyric acid and dopamine, contributing to neurotoxicity and potential developmental neurotoxicity in experimental animals . Cypermethrin is also associated with genetic damage, including chromosomal abnormalities observed in animal studies .

Cypermethrin was first synthesized in 1974 through the esterification of 3-phenoxybenzyl alcohol with 2,2-dichlorovinyl dimethylcyclopropane carboxylate. The synthesis involves multiple steps that include the introduction of the cyano group at the benzylic carbon atom, which is crucial for enhancing its insecticidal properties .

The synthesis can yield various stereoisomers due to the presence of three chiral centers within the molecule. The most common isomeric composition consists of a cis:trans ratio of approximately 40:60 .

Cypermethrin is widely used as an insecticide for controlling pests in various agricultural crops and household settings. Its applications include:

- Agriculture: Effective against a broad range of pests including caterpillars, beetles, and aphids.

- Household Products: Found in various formulations for indoor pest control.

- Public Health: Used in vector control programs targeting mosquitoes and other disease-carrying insects.

Due to its effectiveness and rapid action against target pests, cypermethrin remains a popular choice despite concerns regarding its environmental impact and toxicity to non-target organisms .

Studies on cypermethrin have highlighted its interactions with various biological systems. For instance:

- Neuronal Interaction: Cypermethrin binds to sodium channels in both mammalian and insect neurons, altering their function.

- Neurotransmitter Modulation: It affects levels of neurotransmitters such as gamma-aminobutyric acid and dopamine, which play critical roles in neuronal signaling .

- Genotoxicity: Cypermethrin has been shown to induce DNA damage and chromosomal abnormalities in laboratory studies involving mice .

These interactions underscore the importance of understanding cypermethrin's biological effects for assessing risks associated with its use.

Cypermethrin belongs to a class of compounds known as pyrethroids. Other similar compounds include:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Permethrin | C21H20Cl2O3 | Commonly used for lice treatment; lower toxicity to mammals compared to cypermethrin. |

| Deltamethrin | C22H19BrCl2O3 | More potent than cypermethrin; used primarily in agriculture. |

| Fenvalerate | C22H24Cl2O3 | Exhibits lower toxicity towards non-target species; used for agricultural applications. |

| Lambda-cyhalothrin | C23H19ClF3NO4 | Known for its effectiveness against a wide range of pests; less toxic to birds compared to cypermethrin. |

Cypermethrin is unique among these compounds due to its specific mode of action on sodium channels and its relatively high toxicity towards aquatic organisms compared to others like permethrin or fenvalerate . Its distinct chemical structure contributes significantly to its efficacy as an insecticide while posing risks to non-target species.

Key Synthetic Pathways

The synthesis of cypermethrin involves sophisticated chemical processes that have been optimized over decades to achieve high yields and purity [1] [2]. The compound, classified as a synthetic pyrethroid, requires precise control of stereochemistry due to its multiple chiral centers, resulting in eight possible stereoisomers [3] [4].

Cyclopropanation Reactions

The cyclopropanation step represents one of the most critical reactions in cypermethrin synthesis, forming the characteristic three-membered ring structure essential for biological activity [5] [6]. The primary cyclopropanation approach utilizes ethyl diazoacetate as a carbene precursor in the presence of copper-based catalysts [6].

The reaction proceeds through metal carbene formation, where copper catalysts coordinate with ethyl diazoacetate to generate reactive carbene intermediates [6]. These intermediates undergo cyclopropanation with olefinic substrates such as 2,5-dimethyl-2,4-hexadiene to form ethyl chrysanthemate, a key intermediate in the synthesis pathway [6]. Temperature control is crucial, with optimal conditions ranging from 85-130°C depending on the specific catalyst system employed [5].

The cyclopropanation reaction exhibits complex kinetics due to competing side reactions, including carbene dimerization and trimerization [6]. Studies have shown that Lewis acids such as aluminum chloride can enhance selectivity and yield when used in combination with triethylamine as a base [5]. The isomerization of cyclobutanone derivatives to the desired cyclopropane configuration requires careful optimization of temperature and catalyst loading to achieve conversion rates exceeding 90% [5].

Advanced manufacturing processes employ continuous flow reactors to improve heat transfer and reaction control during cyclopropanation [6]. These systems allow for precise temperature management and reduced residence time, minimizing undesired side reactions and improving overall process efficiency [6].

Esterification and Enantiomer Separation

The esterification process represents the final step in cypermethrin synthesis, where the cyclopropane carboxylic acid is coupled with the cyano-substituted benzyl alcohol moiety [1] [7]. This reaction typically employs acid chloride intermediates under alkaline conditions to achieve high conversion rates [8] [9].

The synthesis begins with the preparation of chrysanthemic acid chloride, which reacts with 3-phenoxybenzaldehyde in the presence of sodium cyanide and phase transfer catalysts [8] [7]. The reaction is conducted at 20-25°C under carefully controlled pH conditions to prevent decomposition of the cyanohydrin intermediate [8]. Hexane is commonly used as the reaction solvent, facilitating phase separation and product isolation [8].

Enantiomer separation represents a significant challenge in cypermethrin production due to the presence of multiple chiral centers [10] [4]. The racemic mixture obtained from standard synthetic routes contains four pairs of enantiomers with varying biological activities [4]. Alpha-cypermethrin, consisting of the two most active isomers, is prepared through selective crystallization and epimerization processes [9] [4].

Chromatographic separation techniques have been developed for analytical and preparative purposes, utilizing chiral stationary phases based on cellulose and amylose derivatives [10] [11]. Supercritical fluid chromatography with polysaccharide chiral stationary phases has emerged as an efficient method for separating beta-cypermethrin stereoisomers [10]. The process involves a two-step separation protocol: initial resolution into diastereomeric pairs followed by enantiomeric separation [10].

Industrial enantiomer separation typically employs chemical resolution methods involving the formation of diastereomeric salts or crystallization-induced dynamic resolution [12]. The use of triethylamine-isopropanol systems has been reported for preparing high-activity cypermethrin formulations with enhanced stereoisomeric purity [12].

Industrial-Scale Manufacturing Processes

Large-scale cypermethrin production involves multi-stage processes optimized for efficiency, yield, and quality control [1] [13]. The manufacturing sequence typically includes raw material preparation, cyclopropanation, esterification, purification, and quality control phases [1].

The industrial process begins with the preparation of key intermediates, including 3-phenoxybenzaldehyde and dichlorovinyl-dimethylcyclopropane carboxylic acid [1] [2]. These materials are synthesized in dedicated facilities using established chemical processes with rigorous quality control measures [1]. Raw material specifications include purity requirements exceeding 95% for most intermediates and moisture content below 0.1% [14].

The cyclopropanation reaction is conducted in jacketed reactors equipped with temperature control systems capable of maintaining precise thermal conditions [5]. The process utilizes copper-based catalysts at loadings of 0.01-0.025 moles per mole of substrate, with reaction times ranging from 1.5 to 4 hours depending on temperature and catalyst activity [5]. Continuous monitoring of conversion rates ensures optimal yield and minimizes overprocessing [5].

Esterification reactions are performed in condensation reactors designed for efficient mixing and heat transfer [8]. The process employs phase transfer catalysis to enhance reaction rates and selectivity [7]. Sodium cyanide addition requires careful control to prevent excessive heat generation and ensure complete conversion [8]. The reaction mixture is maintained at 20-25°C with continuous stirring for 3-4 hours [8].

Product purification involves multiple stages including solvent extraction, crystallization, and distillation [8] [12]. Hexane recovery systems are integrated to minimize solvent loss and environmental impact [8]. The purification process is designed to achieve technical grade cypermethrin with purity exceeding 93% [14] [15].

Quality control testing is conducted at multiple stages throughout the manufacturing process [15]. Analytical methods include high-performance liquid chromatography for purity determination, gas chromatography for volatile impurity analysis, and mass spectrometry for structural confirmation [15]. Isomer ratio determination is performed using specialized chromatographic methods to ensure compliance with specifications [4].

Byproduct Formation and Quality Control

Cypermethrin manufacturing generates various byproducts and impurities that require careful monitoring and control [15] [16]. The nature and concentration of these impurities depend on the specific synthetic route and manufacturing conditions employed [15].

Permethrin represents one of the most significant impurities in cypermethrin technical material, typically present at concentrations of 2-6 grams per kilogram [15]. This compound is formed through side reactions during the esterification process and is regulated due to its skin sensitization potential [15]. Quality control specifications limit permethrin content to a maximum of 6 grams per kilogram [15].

Meta-phenoxyphenylacetonitrile is another critical impurity arising from the synthetic process, with typical concentrations ranging from 5-13 grams per kilogram [15]. This compound poses reproductive toxicity concerns and is classified as a relevant impurity requiring control at concentrations above 3 grams per kilogram [15]. Manufacturing processes are designed to minimize formation of this impurity through optimized reaction conditions and purification procedures [15].

Hexane residues represent a common solvent-related impurity in cypermethrin technical material [15]. The compound is present at concentrations of 3-6 grams per kilogram and is controlled through efficient solvent recovery systems [15]. Quality control specifications limit hexane content to a maximum of 6 grams per kilogram to ensure product safety and regulatory compliance [15].

Permethric acid anhydride may form under certain manufacturing conditions, particularly during thermal processing steps [15]. While typically present at concentrations below 0.1 grams per kilogram, this impurity requires monitoring due to its potential formation during storage and handling [15]. Advanced manufacturing processes employ optimized temperature profiles to minimize anhydride formation [15].

Stereoisomeric impurities represent a unique challenge in cypermethrin quality control due to the presence of multiple chiral centers [4]. Trans-isomers and undesired cis-isomers may be present at concentrations of 1-8 grams per kilogram, depending on the synthetic route and purification efficiency [4]. These impurities affect the biological activity of the final product and are controlled through optimized synthesis and purification procedures [4].

Quality control procedures incorporate multiple analytical techniques to ensure product compliance [15] [17]. High-performance liquid chromatography with ultraviolet detection is employed for permethrin and meta-phenoxyphenylacetonitrile analysis [15]. Gas chromatography with flame ionization detection is used for hexane determination [15]. Mass spectrometry methods are utilized for trace impurity identification and quantification [15].

Water content analysis is performed using Karl Fischer titration methods to ensure formulation stability [15]. Acetone-insoluble material is determined through gravimetric analysis to assess product purity [15]. These quality control measures ensure that cypermethrin technical material meets stringent regulatory requirements and performance specifications [15].

Purity

Physical Description

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline]

YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR.

Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals.

Color/Form

Colorless crystals

Viscous semi-solid

Colorless crystals - pure isomers

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Vapor Density

Density

1.25 g/cu cm at 20 °C

Relative density (water = 1): 1.1

LogP

log Kow = 6.60

6.3

Odor

Decomposition

220 °C

Appearance

Melting Point

70 °C

MP: 60-80 °C (technical)

60-80 °C

158 °F

Storage

UNII

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Therapeutic Category (Veterinary): ectoparasiticide

MeSH Pharmacological Classification

ATC Code

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03B - Insecticides and repellents

P03BA - Pyrethrines

P03BA02 - Cypermethrin

Mechanism of Action

Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/

For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page.

Pyrethroid insecticides are synthetic neurotoxins patterned after the naturally occurring pyrethrins. Their mechanism of action is thought to involve effects primarily at the voltage-sensitive sodium channel of both insect & mammalian neurons, although recent studies have raised the possibility that these cmpds may also act at the gamma-aminobutyric acid receptor-chloride ionophore complex. Here we show that active pyrethroids of the alpha-cyano-3-phenoxybenzyl class allosterically enhance the binding of (3)H-batrachotoxinin-A 20-alpha-benzoate to voltage-sensitive sodium channels of rat brain in a dose-dependent & stereospecific manner. Comparison of the rank order of potency for enhancement of (3)H-batrachotoxinin-A 20-alpha-benzoate binding & insecticidal activity in a series of toxic steroisomers of cypermethrin, representative of the class, reveals a correlation between the two measures. These results support a sodium channel site model for pyrethroid action & suggest a useful & practical method to help evaluate the relationship between the sodium channel & insecticidal potency for members of this class of cmpds.

Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/

The efforts of this study were directed at defining the importance of esterases, mixed function oxidases and mitochondrial respiratory chain enzymes in in vitro covalent binding of cismethrin and the two cyanopyrethroids, cypermethrin and deltamethrin to phenobarbital induced rat liver homogenate and microsomes. Each enzyme system was selectively inhibited to elucidate the activation mechanism involved. Piperonyl-butoxide and carbon-monoxide were used to inhibit mixed function oxidases. Tetraethylpyrophosphate inhibited esterase and trichloropropene-oxide inhibited epoxide-hydrolase. Potassium cyanide or rotenone was used to block the mitochondrial electron transport. The study demonstrated that covalent binding of cismethrin, cypermethrin, and deltamethrin was dependent on pyrethroid concentration. Inhibition of esterases and mitochondrial respiration only slightly altered the covalent binding level. Inhibition of cytochrome p450 and mixed function oxidases reduced the covalent binding, making it almost nonexistent. The covalent binding was decreased by 50% through an 80% inhibition of epoxide-hydrolase. In vitro, the comparison of data between alcohol and acid labeling of the same pyrethroid suggested that the whole molecule was bound to proteins in an activation process, perhaps epoxidation, and that hydrolysis could only occur afterwards. The role of cytochrome p450 dependent monooxygenases in the covalent binding process was stressed.

Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/

For more Mechanism of Action (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page.

Vapor Pressure

1.73X10-5 mm Hg @ 20 °C

1.7X10-9 mm Hg at 20 °C

Vapor pressure, Pa at 20 °C:

1.7x10-9 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

67375-30-8

97955-44-7

Absorption Distribution and Excretion

/PYRETHROIDS/ READILY PENETRATE INSECT CUTICLE AS SHOWN BY TOPICAL LD50 TO PERIPLANETA (COCKROACH) ... /PYRETHROIDS/

WHEN RADIOACTIVE PYRETHROID IS ADMIN ORALLY TO MAMMALS, IT IS ABSORBED FROM INTESTINAL TRACT OF THE ANIMALS & DISTRIBUTED IN EVERY TISSUE EXAMINED. EXCRETION OF RADIOACTIVITY IN RATS ADMIN TRANS-ISOMER: DOSAGE: 500 MG/KG; INTERVAL 20 DAYS; URINE 36%; FECES 64%; TOTAL 100%. /PYRETHROIDS/

Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/

Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible. Most pyrethroid metabolites are promptly excreted, at least in part, by the kidney. /Pyrethroids/

On single oral administration of each of (14)C-(1RS)-trans- and (1RS)-cis-cypermethrin labeled in the benzyl ring, the cyclopropane ring, or the CN group to male and female rats at 1-5 mg/kg, carbon-14 from the acid and alcohol moieties was rapidly and almost completely excreted into the urine and feces. The carbon-14 from the CN group was relatively slowly excreted in the urine and feces, the total recovery being 50-67%. The tissue residues of rats treated with the acid- or alcohol-labeled preparations were generally very low except for the fat (ca. 1 ppm). In contrast, the CN-labeled preparation showed relatively high residue levels, especially in the stomach (contents), intestines, and skin.

Dermal exposure to cypermethrin during spray application at up to 46 mg/hr led to an estimation that approximately 3% was absorbed.

Exposure to cypermethrin & its absorption during aerial spraying of an ultra low volume formulation were studied. A contract pilot & mixer/loader at each of two commercial cotton farms in Mississippi were monitored for dermal exposure to cypermethrin during 12 aerial spray applications. Each operation consisted of 1 mixing/loading operation & 1 application of 50 gal of dilute spray soln for about 30 min. Three volunteer mixer/loaders collected their total urine output for 24 hr periods from 1 or 2 days before to 6 days after exposure. Absorption of cypermethrin was evaluated by determining cypermethrin urinary metabolites. All mixer/loaders wore protective equipment. Total potential & actual dermal exposures were estimated. Avg potential exposures (protected & exposed skin) were 1.07 & 10.5 mg/8 hr day (mg/day) for pilots & mixer/loaders, respectively. Actual skin exposures averaged 0.67 mg/day for pilots & 2.43 mg/day for mixer/loaders. 67% of the total potential exposures to pilots occurred on the hands. For the mixer/loaders, exposure involved primarily the arms, trunk, & hands, amounting to 37, 24, & 17% of total exposure, respectively. Absorption by mixer/loaders determined from analyses of urinary metabolites amounted to 46 to 78 ug cypermethrin equivalents per 3 mixed loads & per 12 simulated mixed loads. /It was/ concluded that exposure of pilots & mixer/loaders during aerial application of ultra low volumes is minimal. Only a small proportion of the cypermethrin that contacts the skin is absorbed.

1. Dose excretion studies with cypermethrin (as a 1:1 cis/trans mixture) & alphacypermethrin (1 of the 2 disastereoisomer pairs which constitute cis cypermethrin) were carried out with, in each case, 2 volunteers/dose level. The studies included (a) single oral alphacypermethrin doses of 0.25 mg, 0.50 mg & 0.75 mg followed by repeated alphacypermethrin doses at the same levels, daily for 5 days, (b) repeated oral cypermethrin doses of 0.25 mg, 0.75 mg & 1.5 mg daily for 5 days, & (c) a single dermal application of 25 mg cypermethrin to the forearm. Urine was monitored for the free & conjugated 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid before & after dosing. 2. Metab & rate of excretion of a single oral dose of alphacypermethrin was similar to that of cis cypermethrin, on average, 43% of the dose was excreted as the cyclopropanecarboxylic acid in the first 24 hr urine. There was no incr in urinary metabolite excretion when alphacypermethrin was admin as a repeated oral dose. Subjects excreted, on average, 49% of the dose as the cyclopropanecarboxylic acid in the subsequent 24 hr periods after dosing. 3. There was no incr in the urinary cyclopropanecarboxylic acid excretion when cypermethrin was admin as a repeated oral dose. Subjects excreted, on average, 72% of the trans isomer dose & 45% of the cis isomer dose respectively in the subsequent 24 hr periods after dosing. 4. Approx 0.1% of the applied dermal dose of 25 mg cypermethrin was excreted within 72 hr as the urinary cyclopropanecarboxylic acid. No conclusions can be drawn from such urinary excretion data as to the concn of cypermethrin & its metabolites in the skin or other organs, or the possibility of other routes of metab or excretion.

For more Absorption, Distribution and Excretion (Complete) data for CYPERMETHRIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid & alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the iv route, moderate by slower oral absorption, & often unmeasureably low by dermal absorption. /Pyrethroids/

FASTEST BREAKDOWN IS SEEN WITH PRIMARY ALCOHOL ESTERS OF TRANS-SUBSTITUTED ACIDS SINCE THEY UNDERGO RAPID HYDROLYTIC & OXIDATIVE ATTACK. FOR ALL SECONDARY ALCOHOL ESTERS & FOR PRIMARY ALCOHOL CIS-SUBSTITUTED CYCLOPROPANECARBOXYLATES, OXIDATIVE ATTACK IS PREDOMINANT. /PYRETHROIDS/

Pyrethrins are reportedly inactivated in the GI tract following ingestion. In animals, pyrethrins are rapidly metabolized to water soluble, inactive compounds. /Pyrethrins/

Synthetic pyrethroids are generally metabolized in mammals through ester hydrolysis, oxidation, and conjugation, and there is no tendency to accumulate in tissues. In the environment, synthetic pyrethroids are fairly rapidly degraded in soil and in plants. Ester hydrolysis and oxidation at various sites on the molecule are the major degradation processes. /Synthetic pyrethroids/

In the case of cypermethrin, the relative importance of an esterase attack as opposed to an oxidative one is more important than for permethrin; for trans-cypermethrin the ratio is 93.2% to 17.3% and for cis-cypermethrin 41.5% to 37.6% in the mouse system. In case of deltamethrin (which has only a cis-isomer) the ratio is 28.3% to 41%. Since the mouse system shows a high oxidative ratio, the above figures seem to indicate that esterase metabolism in these pyrethroids is at least as important as the oxidative ones.

The major degradation pathway of cypermethrin is hydrolysis of the ester linkage to /yield ultimately/ 3-phenoxybenzoic acid and 3-(2,2-dichlorovinyl)-2,2- dimethylcyclopropanecarboxylic acid. (From the cis-isomer both cis- and trans- cyclopropanecarboxylic acids are found.) A minor degradative route is ring hydroxylation to give an alpha-cyano-3-(4-hydroxyphenyl)benzyl ester followed by hydrolysis to produce the corresponding hydroxycarboxylic acid.

When administered to rats and mice, a large part of trans-cypermethrin was eliminated in urine in 24 hr. Under similar conditions, 80% of administered 3-phenoxybenzoic acid was eliminated. When cis-cypermethrin was administered, more was excreted via feces. The major urinary metabolite in mice, from trans-cypermethrin and 3-phenoxybenzoic acid, was identified with the aid of MS and NMR as N-(3-phenoxybenzoyl)taurine. A minor metabolite was identified as the sulfate of 3-(4-hydroxyphenoxy)benzoic acid. The taurine conjugate was not found in the rat urine. In rats, the major metabolite was the sulfate conjugate of 3-(4-hydroxyphenoxy)-benzoic acid. Mouse liver microsomal + NADPH preparations hydroxylated trans- and cis-cypermethrin at the t- and c-methyl groups and the 4' and 5 positions. Hydroxylation at the 5 position of trans-cypermethrin was detected only with microsomes treated with tetraethyl pyrophosphate to inhibit esterase activity.

The major metabolic reactions of trans- and cis-cypermethrin were cleavage of ester linkage, oxidation at the trans- and cis-methyl cyclopropane ring and at 4'-position of the phenoxy group, and conversion of the CN group to SCN ion. The following minor species differences were observed: (1) oxidation at 5- and 6-positions of the alcohol moiety was observed in mice but not in rats; (2) ester metabolites such as 2'-OH, 5-OH, and trans-OH,4'-OH-cypermethrin were detected in feces of mice but not of rats. The remarkable species difference in metabolites was the PBacid-taurine conjugate, which was the predominant metabolite in mice, but it was not detected in rats.

For more Metabolism/Metabolites (Complete) data for CYPERMETHRIN (9 total), please visit the HSDB record page.

Cypermethrin has been shown to be well absorbed after oral administration, extensively metabolized, and eliminated as polar conjugates in urine. The main route of metabolism was, as anticipated, via hydrolysis of the ester linkage. The cyclopropane-carboxylic acid moiety is subsequently excreted via the urine as the glucuronide conjugate (L857).

Associated Chemicals

Wikipedia

Doxapram

Biological Half Life

Use Classification

Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes

Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Cypermethrin is produced by condensation of 3-phenoxybenzaldehyde with 3-(2,2-dichlorovinyl)- 2,2-dimethylcyclopropanecarboxylic acid.

General Manufacturing Information

/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Not currently registered /in the USA/.

The WHO Recommended Classification of Pesticides by Hazard identifies cypermethrin (technical grade) as Class IB: highly hazardous; Main Use: insecticide.

Natural pyrethrins, the insecticidal ingredient occurring in the flowers of Tanacetum cinerariaefolium (also known as Chrysanthemum cinerariaefolium or Pyrethrum cineratiae-folium), have been used widely for human and animal health protection by controlling indoor pest insects such as cockroaches, houseflies, and mosquitoes. Natural pyrethrins consist of six compounds (pyrethrin I and II; jasmolin I and II; and cinerin I and II). ... Extensive efforts on modification of chemical structures have been made ... to improve chemical properties in terms of stability in the environment (air, light, and heat) as well as better biological performance (higher selective toxicology). From these investigations, many synthetic pyrethroids have been elaborated ... . They can be classified into the so-called first-generation pyrethroids, which are esters of chrysanthemic acid and alcohols having furan ring and terminal side chain moieties, is to be he highly sensitive to light, air, and temperature. Therefore, these pyrethroids have been used mainly for control of indoor pests. On the other hand, the second generation pyrethroids, which commonly have 3-phenoxybenzyl alcohol derivatives in the alcohol moiety, have excellent insecticidal activity as well as sufficient stability in outdoor conditions by replacement of photolabile moieties with dichlorovinyl, dibromovinyl substituent and aromatic rings. Thus, the second generation pyrethroids are used worldwide for agricultural pests.

The WHO Recommended Classification of Pesticides by Hazard identifies alpha-cypermethrin (technical grade) as Class II: moderately hazardous; Main Use: insecticide. /alpha-Cypermethrin/

alpha-Cypermethrin ... Insecticide ... US: Currently not registered. Outside US: in Jordan. /alpha-Cypermethrin/

For more General Manufacturing Information (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 982.02. Pyrethrins in pesticide formulations are analyzed using gas chromatography quipped with FID. Average recovery is 98% with a precision of 0.0044 -0.011. /Pyrethrins/

... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/

Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/

Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/

Method: AOAC 998.01; Procedure: gas chromatography with electron capture detector; Analyte: cypermethrin; Matrix: wheat, oranges and tomatoes; Detection Limit: not provided.

Method: AOAC 985.03; Procedure: gas chromatography with flame ionization detector; Analyte: cypermethrin; Matrix: pesticide formulations; Detection Limit: not provided.

Method: OSHA PV2063; Procedure: gas chromatography using an electron capture detector; Analyte: cypermethrin; Matrix: air; Detection Limit: 0.014 mg/cu m.

Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: cypermethrin; Matrix: water, soil, sediment, biosolids, and tissue; Detection Limit: 66 pg/L.

For more Analytic Laboratory Methods (Complete) data for CYPERMETHRIN (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store technical material and formulations away from heat, under lock and key, and out of the reach of children, animals, and unauthorized personnel. Store in an area designated for insecticide storage, preferably without drains. Store away from other chemicals, foodstuffs, and animal feed.

Interactions

Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metab in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/

At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

The effects of dissolved organic carbon in the form of Aldrich humic acid on the accumulation and acute toxicities of three synthetic pyrethroids - fenvalerate, deltamethrin, and cyhalothrin - to Daphnia magna in laboratory experiments were investigated. Concn of dissolved organic carbon as low as 2.6 mg/L, 3.2 mg/L, and 3.1 mg/L for deltamethrin fenvalerate, and cyhalothrin, respectively, resulted in a significant decrease in bioaccumulation. Acute toxicities of all three pyrethroids were found to decrease as dissolved organic carbon concn increased; eg, at a dissolved organic carbon concn of 15.5 mg/L, the acute toxicity of fenvalerate was reduced by a factor of 17. The percentages of deltamethrin and fenvalerate bound to dissolved organic carbon increased as dissolved organic carbon concn increased after 2 hr and 24 hr contact times. At low concn of dissolved organic carbon (eg, 1.7 mg/L), as much as 40% of fenvalerate and 20% of deltamethrin were found sorbed to the dissolved material. After 24 hr contact times, 76.4 and 80.8% of fenvalerate and deltamethrin, respectively, were bound to dissolved organic carbon. Reverse-phase partition coefficients for both fenvalerate and deltamethrin were found to vary with dissolved organic carbon concn and were in the range 1.0 to 4.8 to 5.6.

The acute administration of 1R,cis, alpha S-cypermethrin, deltamethrin fenvalerate and permethrin produced a dose-dependent lowering of the dose of pentylenetetrazol required to elicit a seizure in rats. The proconvulsant action of cypermethrin displayed stereospecificity in that the 1R, cis, alpha S isomer of cypermethrin was the most potent compound tested, while the non-insecticidal isomer, 1S,cis, alpha R-cypermethrin, was devoid of proconvulsant activity. Pretreatment of rats with PK 11195, an antagonist of the peripheral-type benzodiazepine binding site, elicited a complete reversal of the proconvulsant actions of both deltamethrin and permethrin. In contrast, pretreatment with phenytoin did not alter the pyrethroid-induced proconvulsant activity. These results suggest that the effects of pyrethroids on pentylenetetrazol seizure threshold are mediated via an interaction with peripheral-type benzodiazepine binding sites.

Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/

For more Interactions (Complete) data for CYPERMETHRIN (9 total), please visit the HSDB record page.

Stability Shelf Life

Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Relatively stable in neutral & weakly acidic media, with optimum stability at pH 4. Hydrolyzed in alkaline media. Relatively stable to light in field situations. Thermally stable up to 220 °C.

Dates

2: Agrawal S, Singh A, Tripathi P, Mishra M, Singh PK, Singh MP. Cypermethrin-induced nigrostriatal dopaminergic neurodegeneration alters the mitochondrial function: a proteomics study. Mol Neurobiol. 2015 Apr;51(2):448-65. doi: 10.1007/s12035-014-8696-7. Epub 2014 Apr 24. PubMed PMID: 24760363.

3: Akbar S, Sultan S, Kertesz M. Bacterial community analysis of cypermethrin enrichment cultures and bioremediation of cypermethrin contaminated soils. J Basic Microbiol. 2015 Jul;55(7):819-29. doi: 10.1002/jobm.201400805. Epub 2015 Feb 5. PubMed PMID: 25656248.

4: Xu Z, Shen X, Zhang XC, Liu W, Yang F. Microbial degradation of alpha-cypermethrin in soil by compound-specific stable isotope analysis. J Hazard Mater. 2015 Sep 15;295:37-42. doi: 10.1016/j.jhazmat.2015.03.062. Epub 2015 Mar 30. PubMed PMID: 25880047.

5: Akbar S, Sultan S, Kertesz M. Determination of cypermethrin degradation potential of soil bacteria along with plant growth-promoting characteristics. Curr Microbiol. 2015 Jan;70(1):75-84. doi: 10.1007/s00284-014-0684-7. Epub 2014 Sep 7. PubMed PMID: 25194282.

6: Cao D, Chen N, Zhu C, Zhao Y, Liu L, Yang J, An L. β-cypermethrin-induced acute neurotoxicity in the cerebral cortex of mice. Drug Chem Toxicol. 2015 Jan;38(1):44-9. doi: 10.3109/01480545.2014.900072. Epub 2014 Mar 20. PubMed PMID: 24649940.

7: Singh Y, Mandal K, Singh B. Persistence and risk assessment of cypermethrin residues on chilli (Capsicum annuum L.). Environ Monit Assess. 2015 Mar;187(3):120. doi: 10.1007/s10661-015-4341-9. Epub 2015 Feb 19. PubMed PMID: 25690610.

8: Rafique N, Tariq SR. Photodegradation of α-cypermethrin in soil in the presence of trace metals (Cu2+, Cd2+, Fe2+ and Zn2+). Environ Sci Process Impacts. 2015 Jan;17(1):166-76. doi: 10.1039/c4em00439f. Epub 2014 Nov 28. PubMed PMID: 25430611.

9: Khazri A, Sellami B, Dellali M, Corcellas C, Eljarrat E, Barceló D, Mahmoudi E. Acute toxicity of cypermethrin on the freshwater mussel Unio gibbus. Ecotoxicol Environ Saf. 2015 May;115:62-6. doi: 10.1016/j.ecoenv.2015.01.028. Epub 2015 Feb 12. PubMed PMID: 25681606.

10: Li H, You J. Application of species sensitivity distribution in aquatic probabilistic ecological risk assessment of cypermethrin: a case study in an urban stream in South China. Environ Toxicol Chem. 2015 Mar;34(3):640-8. doi: 10.1002/etc.2851. Epub 2015 Feb 2. PubMed PMID: 25545801.

11: Uragayala S, Kamaraju R, Tiwari S, Ghosh SK, Valecha N. Small-scale evaluation of the efficacy and residual activity of alpha-cypermethrin WG (250 g AI/kg) for indoor spraying in comparison with alpha-cypermethrin WP (50 g AI/kg) in India. Malar J. 2015 May 29;14:223. doi: 10.1186/s12936-015-0739-7. PubMed PMID: 26022085; PubMed Central PMCID: PMC4461903.

12: Tallur PN, Mulla SI, Megadi VB, Talwar MP, Ninnekar HZ. Biodegradation of cypermethrin by immobilized cells of Micrococcus sp. strain CPN 1. Braz J Microbiol. 2015 Jul 1;46(3):667-72. doi: 10.1590/S1517-838246320130557. eCollection 2015 Jul-Sep. PubMed PMID: 26413046; PubMed Central PMCID: PMC4568881.

13: Yang Y, Ye X, He B, Liu J. Cadmium potentiates toxicity of cypermethrin in zebrafish. Environ Toxicol Chem. 2016 Feb;35(2):435-45. doi: 10.1002/etc.3200. Epub 2016 Jan 8. PubMed PMID: 26267556.

14: Ratelle M, Coté J, Bouchard M. Time profiles and toxicokinetic parameters of key biomarkers of exposure to cypermethrin in orally exposed volunteers compared with previously available kinetic data following permethrin exposure. J Appl Toxicol. 2015 Dec;35(12):1586-93. doi: 10.1002/jat.3124. Epub 2015 Mar 13. PubMed PMID: 25772368.

15: Yao G, Jing X, Peng W, Liu X, Zhou Z, Liu D. Chiral Insecticide α-Cypermethrin and Its Metabolites: Stereoselective Degradation Behavior in Soils and the Toxicity to Earthworm Eisenia fetida. J Agric Food Chem. 2015 Sep 9;63(35):7714-20. doi: 10.1021/acs.jafc.5b03148. Epub 2015 Aug 27. PubMed PMID: 26302054.

16: Wang Q, Xu LF, Zhou JL, Zhou XL, Wang H, Ju Q, Pan C, Zhang JP, Zhang MR, Yu HM, Xu LC. Antagonism effects of cypermethrin on interleukin-6-induced androgen receptor activation. Environ Toxicol Pharmacol. 2015 Jul;40(1):172-4. doi: 10.1016/j.etap.2015.06.008. Epub 2015 Jun 9. PubMed PMID: 26125603.

17: Adeyemi JA, Adewale OO, Oguma AY. Mortality, oxidative stress and hepatotoxicity in juvenile African catfish, Clarias gariepinus Burchell, exposed to lead and cypermethrin. Bull Environ Contam Toxicol. 2014 May;92(5):529-33. doi: 10.1007/s00128-013-1169-2. Epub 2013 Nov 29. PubMed PMID: 24292780.

18: Huang F, Liu Q, Xie S, Xu J, Huang B, Wu Y, Xia D. Cypermethrin Induces Macrophages Death through Cell Cycle Arrest and Oxidative Stress-Mediated JNK/ERK Signaling Regulated Apoptosis. Int J Mol Sci. 2016 Jun 17;17(6). pii: E885. doi: 10.3390/ijms17060885. PubMed PMID: 27322250; PubMed Central PMCID: PMC4926419.

19: Yuan JZ, Li QF, Huang JB, Gao JF. Effect of chlorfenapyr on cypermethrin-resistant Culex pipiens pallens Coq mosquitoes. Acta Trop. 2015 Mar;143:13-7. doi: 10.1016/j.actatropica.2014.12.002. Epub 2014 Dec 12. PubMed PMID: 25497774.

20: Agrawal S, Dixit A, Singh A, Tripathi P, Singh D, Patel DK, Singh MP. Cyclosporine A and MnTMPyP Alleviate α-Synuclein Expression and Aggregation in Cypermethrin-Induced Parkinsonism. Mol Neurobiol. 2015 Dec;52(3):1619-1628. doi: 10.1007/s12035-014-8954-8. Epub 2014 Nov 5. PubMed PMID: 25370934.